Metomidate hydrochloride, (R)-
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Overview
Description
Metomidate hydrochloride, ®- is a non-barbiturate imidazole derivative that was discovered by Janssen Pharmaceutica in 1965 . It is primarily used as a sedative-hypnotic drug in Europe for both human and veterinary purposes . The compound is known for its potent inhibitory effects on the enzyme cholinesterase and other enzymes in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metomidate hydrochloride, ®- typically involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Metomidate hydrochloride, ®- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Metomidate hydrochloride, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Metomidate hydrochloride, ®- into its corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites of Metomidate hydrochloride, ®-.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Metomidate hydrochloride, ®- has a wide range of scientific research applications:
Mechanism of Action
Metomidate hydrochloride, ®- exerts its effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA_A) receptor . By binding to a distinct site associated with a chloride ionophore at the GABA_A receptor, it increases the duration for which the chloride ionophore is open, thereby enhancing the inhibitory effect of GABA in the central nervous system . Additionally, Metomidate hydrochloride, ®- inhibits the enzyme 11β-hydroxylase, which is necessary for cortisol production .
Comparison with Similar Compounds
Similar Compounds
Etomidate: Another imidazole derivative used as a short-acting intravenous anesthetic.
Propoxate: A sedative-hypnotic drug with similar pharmacological properties.
Uniqueness
Metomidate hydrochloride, ®- stands out due to its potent inhibitory effects on cholinesterase and other central nervous system enzymes . Unlike Etomidate, which is primarily used for induction of anesthesia, Metomidate hydrochloride, ®- is also employed in PET imaging to detect adrenocortical tumors .
Properties
CAS No. |
66392-64-1 |
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Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
NZEDTZKNEKPBGR-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Origin of Product |
United States |
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